2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl-
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Overview
Description
2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- is a complex organic compound that belongs to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The specific structure of this compound includes a 3-(2-((methylsulfonyl)oxy)ethyl) substituent and two phenyl groups at the 5-position, making it a unique derivative of imidazolidinedione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-diphenylhydantoin with a suitable alkylating agent to introduce the 3-(2-((methylsulfonyl)oxy)ethyl) group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-(2-((methylsulfonyl)oxy)ethyl) group, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazolidinediones.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-: A simpler derivative with a methyl group at the 3-position.
2,4-Imidazolidinedione, 1-methyl-: Another derivative with a methyl group at the 1-position.
2,4-Imidazolidinedione, 5-methyl-: A derivative with a methyl group at the 5-position.
Uniqueness
2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
34806-23-0 |
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Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C18H18N2O5S/c1-26(23,24)25-13-12-20-16(21)18(19-17(20)22,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22) |
InChI Key |
YQVRUXDFNMMRJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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